3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family of compounds. It is a white, crystalline solid with a melting point of 154-156 °C. It is soluble in water and organic solvents, and has a molecular weight of 243.33 g/mol.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds structurally related to 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one has shown a variety of synthetic approaches and biological activities. For instance, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies aimed to understand their binding mode at the active site of the target enzyme (EGFR tyrosine kinase), indicating compounds with prominent binding interactions, suggesting their potential as anticancer/antimicrobial agents (Bolakatti et al., 2020).
Another study explored the green synthesis of fused polycyclic derivatives catalyzed by TsOH in ionic liquids, showcasing an efficient method for developing novel compounds with potential biological applications (Shen et al., 2016).
Additionally, research into 4-substituted quinolin-2(1H)-one analogues revealed compounds with favorable NMDA receptor binding site activity and the ability to inhibit neurotoxicity, offering insights into neuroprotective drug development (Jung et al., 2003).
Antihypertensive Activity
The synthesis of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity using spontaneously hypertensive rats highlighted significant activity, comparing favorably with the reference standard prazosin. This suggests the therapeutic potential of such compounds in hypertension management (Alagarsamy & Pathak, 2007).
Anticancer and Radioprotective Agents
Further research has focused on the synthesis of novel quinolines as potential anticancer and radioprotective agents. Compounds evaluated for in vitro anticancer activity showed interesting cytotoxic activity, with some also demonstrating in vivo radioprotective activity against γ-irradiation in mice, indicating their potential in cancer therapy and radioprotection (Ghorab et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPZIHLTIBDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.